molecular formula C20H24BNO2 B6342704 4-(Benzyl)iminomethylphenylboronic acid pinacol ester CAS No. 2096339-26-1

4-(Benzyl)iminomethylphenylboronic acid pinacol ester

Cat. No.: B6342704
CAS No.: 2096339-26-1
M. Wt: 321.2 g/mol
InChI Key: HDHZWCUHWWFUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C20H24BNO2 and a molecular weight of 321.22 g/mol . This compound is primarily used in research settings, particularly in the field of organic chemistry, due to its unique reactivity and stability.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can participate in the borylation of benzylic C-H bonds in the presence of palladium catalysts, forming pinacol benzyl boronate . Additionally, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with specific proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 4-(Benzyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-formylphenylboronic acid with benzylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-(Benzyl)iminomethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar compounds to 4-(Benzyl)iminomethylphenylboronic acid pinacol ester include other boronic acid pinacol esters such as:

Compared to these compounds, this compound is unique due to its specific functional groups, which provide distinct reactivity and stability profiles. This uniqueness makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

IUPAC Name

2-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)17-12-10-16(11-13-17)18(22)14-15-8-6-5-7-9-15/h5-13,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZWCUHWWFUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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